molecular formula C5H12ClNO2S B1580773 Penicillamine hydrochloride CAS No. 2219-30-9

Penicillamine hydrochloride

Cat. No. B1580773
CAS RN: 2219-30-9
M. Wt: 185.67 g/mol
InChI Key: CZDHUFYOXKHLME-DFWYDOINSA-N
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Description

Penicillamine is a chelating agent that binds to excess copper and removes it from the bloodstream . It is used to treat Wilson’s disease, cystinuria, and severe rheumatoid arthritis unresponsive to conventional therapy . It is also used as a form of immunosuppression to treat rheumatoid arthritis .


Synthesis Analysis

Penicillamine has been prepared from penicillin by hydrolyzing a salt of penicillin with hot dilute mineral acid . In a study, a series of D-penicillamine-derived β-thiolactones with varied side chain alkyl groups were synthesized and polymerized .


Molecular Structure Analysis

Penicillamine is an amino acid with a thiol side chain, a carboxyl group, and an α-amine group . It differs from the amino acid cysteine by the presence of two CH3 groups on the β-carbon .


Chemical Reactions Analysis

Penicillamine provokes a diversity of dermatologic manifestations that include acute hypersensitivity reactions, dermopathies characterized by elastic fiber abnormalities, autoimmune disorders, and miscellaneous dermatoses that result from undefined mechanisms .


Physical And Chemical Properties Analysis

Penicillamine has a molecular weight of 149.21 and its chemical formula is C5H11NO2S . It is highly soluble in water .

Scientific Research Applications

Metal Chelation and Treatment of Specific Diseases

Penicillamine hydrochloride is recognized for its chelating properties, particularly in treating diseases like Wilson's disease, rheumatoid arthritis, and cystinuria. It functions by binding to heavy metals, facilitating their excretion from the body. This compound's efficacy in dermatological applications, such as treating systemic sclerosis, highlights its diverse therapeutic potential, albeit its use is constrained by various adverse effects (Ishak & Abbas, 2013).

Angiogenesis Inhibition in Cancer Therapy

Penicillamine hydrochloride has been explored as an antiangiogenesis agent in glioblastoma multiforme therapy. By inducing copper deficiency, it aimed to inhibit tumor growth. However, studies showed that while serum copper levels were effectively reduced, this strategy did not significantly improve patient survival, indicating the complexity of cancer therapy and the need for further research in this domain (Brem et al., 2005).

Analytical and Diagnostic Applications

Penicillamine hydrochloride's interaction with metals has also been harnessed in analytical chemistry. A method utilizing its reaction with iron(III) in acidic media to form a colorimetrically detectable complex enables the quantification of penicillamine in pharmaceutical products, showcasing its utility beyond therapeutic applications (Suliman et al., 2003).

Chirality and Drug Efficacy

The distinct physiological effects of penicillamine's enantiomers have been studied, with D-Penicillamine being therapeutically active against cystinuria and rheumatoid arthritis, while its L-form is toxic. Advanced analytical techniques like ion mobility spectrometry coupled with mass spectrometry (IM-MS) have been developed to distinguish these enantiomers, underscoring the importance of chirality in drug safety and efficacy (Yang et al., 2021).

Novel Therapeutic Approaches and Drug Delivery Systems

Research into novel drug delivery systems for penicillamine hydrochloride, such as conjugation with poly-L-glutamic acid, aims to enhance its intracellular delivery and therapeutic efficacy, particularly in generating reactive oxygen species (ROS) for cancer treatment. This innovative approach suggests potential in overcoming the limitations of penicillamine's hydrophilicity and impermeability to cell membranes, offering a promising direction for future therapeutic applications (Wadhwa & Mumper, 2010).

Safety And Hazards

Penicillamine may cause skin irritation, serious eye irritation, allergy or asthma symptoms, or breathing difficulties if inhaled . It may also damage the unborn child . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The usefulness of penicillamine in systemic sclerosis has not reached a consensus, and future well-controlled trials should be performed to adequately address this issue . Additionally, several reports have illustrated the usefulness of penicillamine in the treatment of localized scleroderma .

properties

IUPAC Name

(2S)-2-amino-3-methyl-3-sulfanylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-5(2,9)3(6)4(7)8;/h3,9H,6H2,1-2H3,(H,7,8);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDHUFYOXKHLME-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](C(=O)O)N)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50944844
Record name 3-Sulfanylvaline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Penicillamine hydrochloride

CAS RN

2219-30-9
Record name D-Valine, 3-mercapto-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2219-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penicillamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002219309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Sulfanylvaline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Penicillamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.026
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PENICILLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N9JK529ZJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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